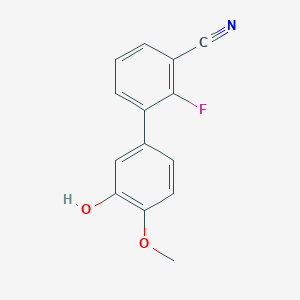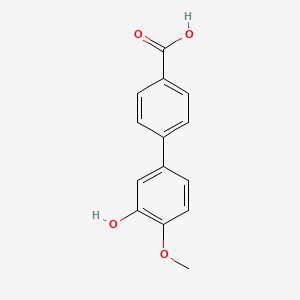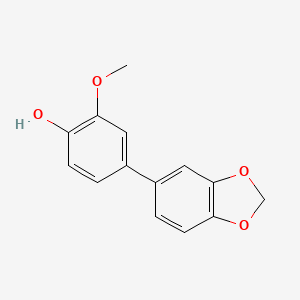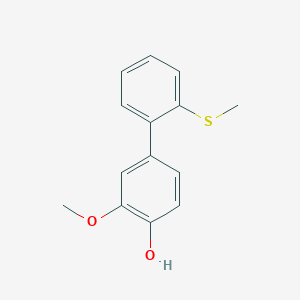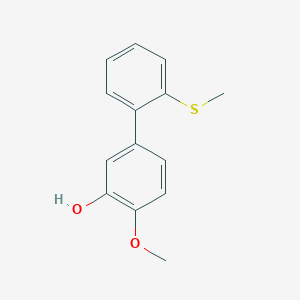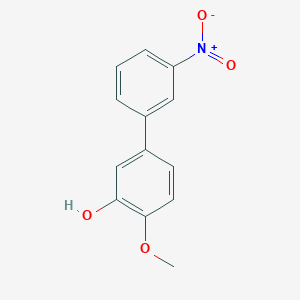
2-Methoxy-5-(3-nitrophenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(3-nitrophenyl)phenol, 95% (2M5NPP) is a phenolic compound with a wide range of applications in scientific research. It is an important intermediate for the synthesis of various organic compounds and is often used in the pharmaceutical and cosmetics industries. Additionally, it has been utilized in the development of new drugs and in the field of nanotechnology.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as 2-methoxy-5-nitrophenyl esters, which are important intermediates for the synthesis of drugs and cosmetics. Additionally, it has been used in the development of new drugs and in the field of nanotechnology.
Wirkmechanismus
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has an aromatic ring structure, which can act as a Lewis acid or a Lewis base. The nitro group in the molecule is electron-withdrawing, giving the molecule a slightly acidic character. This allows it to act as a nucleophile in a variety of reactions, including nucleophilic substitution reactions and nucleophilic addition reactions.
Biochemical and Physiological Effects
2-Methoxy-5-(3-nitrophenyl)phenol, 95% has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, 2-Methoxy-5-(3-nitrophenyl)phenol, 95% has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-5-(3-nitrophenyl)phenol, 95% is an ideal compound for use in laboratory experiments due to its high purity and ease of synthesis. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, it is important to note that the compound is toxic and should be handled with caution. Additionally, it is important to take into account the potential for side effects when using the compound in experiments.
Zukünftige Richtungen
The future of 2-Methoxy-5-(3-nitrophenyl)phenol, 95% is promising, with a wide range of potential applications in the fields of medicine and nanotechnology. It is possible that the compound could be used to develop new drugs or to improve existing drugs. Additionally, it could also be used in the development of new nanomaterials, such as nanotubes and nanowires, or in the development of new nanomedicines. Furthermore, it could also be used in the development of new cosmetics or in the synthesis of new organic compounds.
Synthesemethoden
2-Methoxy-5-(3-nitrophenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 2-methoxy-5-nitrobenzaldehyde with potassium hydroxide in a solvent such as ethanol. This reaction yields 2-methoxy-5-nitrophenol, which is then reacted with phenylmagnesium bromide in the presence of a catalyst such as sodium hydroxide. This yields 2-Methoxy-5-(3-nitrophenyl)phenol, 95% with a purity of 95%.
Eigenschaften
IUPAC Name |
2-methoxy-5-(3-nitrophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13-6-5-10(8-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTIFFDQAKYTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685570 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-nitrophenyl)phenol | |
CAS RN |
1261989-37-0 |
Source


|
| Record name | 4-Methoxy-3'-nitro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


